1-(2-Bromoethyl)-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds involves multiple steps, including diazotization, bromination, and radical bromination reactions. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene have been synthesized through processes that start from dimethylbenzenamine or p-xylene, respectively, undergoing nitration, reduction, diazotization, and bromination steps (Guo Zhi-an, 2009); (Song Yan-min, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Bromoethyl)-4-fluorobenzene has been elucidated through techniques such as X-ray crystallography, demonstrating the influence of substituents on the benzene ring's geometry. For example, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile revealed intramolecular hydrogen bonding and the effect of substituents on molecular packing (S. Özbey et al., 2004).
Chemical Reactions and Properties
The reactivity of bromo-fluorobenzene derivatives with organostannanes in palladium-promoted cross-coupling reactions highlights the versatility of these compounds in forming highly functionalized molecules (T. Forngren et al., 1998).
Physical Properties Analysis
The study of related compounds, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, through spectroscopy techniques like FT-IR, FT-Raman, and UV, provides insight into their physical properties. These studies include molecular geometry, vibrational frequencies, and electronic properties analysis, contributing to a comprehensive understanding of such compounds' physical characteristics (D. Mahadevan et al., 2011).
Chemical Properties Analysis
The electrochemical fluorination of aromatic compounds, including halobenzenes, showcases the chemical properties of bromo-fluorobenzene derivatives. This process involves a series of reactions that result in various fluorinated products, demonstrating the compounds' reactivity and potential for generating diverse molecular structures (Hirohide Horio et al., 1996).
Scientific Research Applications
Synthesis and Catalysis :
- It is used in cross-coupling reactions with organotannanes, facilitated by palladium catalysis, demonstrating potential in the functionalization of organic molecules (Forngren et al., 1998).
- In carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles, it allows for the efficient combination of carbonylation and nucleophilic substitution, yielding heterocyclic compounds (Chen et al., 2014).
- The compound is integral in selective ortho-metalation reactions, leading to various products including through Negishi coupling, showcasing its versatility in organic synthesis (Baenziger et al., 2019).
Solvent Use in Organometallic Chemistry :
- Fluorobenzenes like 1-(2-Bromoethyl)-4-fluorobenzene serve as solvents in organometallic chemistry and catalysis, offering opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).
Photophysics and Spectroscopy :
- The photodissociation of related compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been studied to understand the energy distribution changes due to fluorine atom substitution, which is crucial for understanding molecular dynamics and reactions (Gu et al., 2001).
- In crystal studies, 1,4-diethynyl-2-fluorobenzene, a related compound, has shown red-shifted absorption and dual fluorescence emission, with efficient monomer-to-aggregate energy transfer observed, important for understanding molecular interactions and energy transfer mechanisms (Levitus et al., 2001).
Radiochemistry :
- Pathways involving symmetrical bis-(4-bromphenyl)iodonium bromide have been developed to produce no-carrier-added 1-bromo-4-[18F]fluorobenzene efficiently, showing its potential in medical imaging and diagnostics (Ermert et al., 2004).
Electrochemical Applications :
- Its derivatives have been studied for electrochemical fluorination, indicating its potential in developing new chemical compounds and reactions (Horio et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUNCJXOVYWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341450 | |
Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-fluorobenzene | |
CAS RN |
332-42-3 | |
Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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